[3-(Methoxymethyl)pyrrolidin-3-yl]methanol
Description
[3-(Methoxymethyl)pyrrolidin-3-yl]methanol is a pyrrolidine derivative featuring two substituents at the 3-position of the ring: a methoxymethyl group (–CH2OCH3) and a hydroxymethyl group (–CH2OH). This dual functionality confers unique physicochemical properties, balancing hydrophilic (via the hydroxyl group) and lipophilic (via the methoxy group) characteristics.
Key Properties (Hypothetical, Based on Structural Analogy):
- Molecular Formula: C7H15NO3
- Molecular Weight: 161.20 g/mol
- Reactivity: The hydroxymethyl group can participate in esterification or oxidation reactions, while the methoxymethyl group enhances stability against hydrolysis.
Properties
IUPAC Name |
[3-(methoxymethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-10-6-7(5-9)2-3-8-4-7/h8-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOYKIABUKOWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565355-98-7 | |
| Record name | [3-(methoxymethyl)pyrrolidin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)pyrrolidin-3-yl]methanol typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group at the 3-position . The hydroxymethyl group can be introduced through subsequent reduction reactions.
Industrial Production Methods
Industrial production methods for [3-(Methoxymethyl)pyrrolidin-3-yl]methanol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(Methoxymethyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The methoxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: [3-(Methoxymethyl)pyrrolidin-3-yl]carboxylic acid.
Reduction: [3-(Methyl)pyrrolidin-3-yl]methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(Methoxymethyl)pyrrolidin-3-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(Methoxymethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues of [3-(Methoxymethyl)pyrrolidin-3-yl]methanol, highlighting structural differences and functional implications:
Comparative Analysis
Solubility and Reactivity
- Hydrophilicity: The diol derivative ([3-(hydroxymethyl)pyrrolidin-3-yl]methanol) exhibits higher water solubility due to its two hydroxyl groups, whereas the methoxymethyl analogue is more lipophilic .
- Stability: The methoxymethyl group in the target compound reduces susceptibility to oxidation compared to diol derivatives, making it preferable for formulations requiring prolonged shelf life .
- Aryl-Substituted Derivatives: Compounds like [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol are highly lipophilic, enabling membrane penetration in drug delivery but limiting aqueous solubility .
Biological Activity
[3-(Methoxymethyl)pyrrolidin-3-yl]methanol, a compound with the molecular formula CHNO, is gaining attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The structure of [3-(Methoxymethyl)pyrrolidin-3-yl]methanol features a pyrrolidine ring substituted with a methoxymethyl group. This configuration is crucial for its biological activity and interaction with various biological targets.
Research indicates that compounds containing a pyrrolidine structure often exhibit diverse biological activities. The mechanism of action for [3-(Methoxymethyl)pyrrolidin-3-yl]methanol may involve:
- Interaction with Receptors : Pyrrolidine derivatives are known to interact with neurotransmitter receptors, which can influence central nervous system (CNS) functions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or cancer.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial and fungal strains, suggesting a potential for antimicrobial applications.
Antimicrobial Activity
Studies have shown that pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans .
| Compound | Target Organisms | Activity |
|---|---|---|
| [3-(Methoxymethyl)pyrrolidin-3-yl]methanol | S. aureus, C. albicans | Antimicrobial |
| Related Pyrrolidine Derivative | E. coli, Aspergillus sp. | Antifungal |
Antitumor Activity
Research has indicated that pyrrolidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cell lines. A study reported that similar compounds showed cytotoxic effects on MCF7 (breast cancer) and K562 (leukemia) cell lines .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including [3-(Methoxymethyl)pyrrolidin-3-yl]methanol, against common pathogens. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Anticancer Properties : In vitro studies have demonstrated that [3-(Methoxymethyl)pyrrolidin-3-yl]methanol can inhibit the proliferation of cancer cells through apoptosis pathways, making it a candidate for further development in cancer therapeutics .
Pharmacokinetics
Understanding the pharmacokinetics of [3-(Methoxymethyl)pyrrolidin-3-yl]methanol is essential for assessing its therapeutic potential:
- Absorption : The compound is expected to be well absorbed due to its moderate lipophilicity.
- Distribution : Its ability to cross the blood-brain barrier may allow for CNS-targeted therapies.
- Metabolism : Potential metabolic pathways include cytochrome P450-mediated oxidation, which could impact its bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
